Cas no 64165-64-6 (DL-Propargylglycine)

DL-Propargylglycine is a non-natural amino acid derivative featuring a propargyl group attached to the glycine backbone. This compound serves as a versatile building block in organic synthesis and peptide chemistry, particularly in click chemistry applications due to its alkyne functionality. It is also employed as an inhibitor of the enzyme cystathionine γ-lyase (CSE), making it useful in studies of hydrogen sulfide (H₂S) metabolism and related physiological pathways. The racemic mixture (DL-form) offers flexibility in chiral resolution or synthetic applications where stereochemistry is not critical. Its stability and reactivity under mild conditions make it a practical choice for research in biochemistry and medicinal chemistry.
DL-Propargylglycine structure
DL-Propargylglycine structure
商品名:DL-Propargylglycine
CAS番号:64165-64-6
MF:C5H7NO2
メガワット:113.11458
MDL:MFCD00056728
CID:58132
PubChem ID:95575

DL-Propargylglycine 化学的及び物理的性質

名前と識別子

    • DL-Propargylglycine
    • H-DL-Prg-OH
    • (R,S)-2-aminopent-4-ynoic acid hydrochloride
    • DL-Propargylglycine DL-Propargylglycine
    • DL-Propargylglycine,cystathionine γ-lyase inhibitor
    • Propargyl glycine
    • DL-Propargylglycine hydrochloride
    • CHEMBL4795578
    • Q27278205
    • (R)-alpha-Propargylglycine
    • (+-)-2-Amino-4-pentynoic acid
    • FU67PLJ48R
    • DGYHPLMPMRKMPD-UHFFFAOYSA-N
    • Propargylglycine(S)-Propargylglycine
    • BDBM367671
    • AS-18031
    • SY139497
    • 4-Pentynoic acid, 2-amino-
    • D,L-Propargylglycine
    • BCP11742
    • A835369
    • 50428-03-0
    • H-DL-Pra-OH
    • 2-Aminopent-4-ynoicacid
    • 2-azanylpent-4-ynoic acid
    • H-DL-Gly(Propargyl)-OH
    • DL-2-Propynylglycine
    • DTXSID301033465
    • AKOS000195110
    • 2-Propynylglycine
    • 2-amino-4-pentynoic acid, monohydrochloride
    • US10227314, Compound 2-aminopent-4-ynoic acid
    • DL-Propargylglycine, cystathionine gamma-lyase inhibitor
    • H-Propargyl-DL-Gly-OH;(RS)-2-Amino-4-pentynoic acid
    • 2-Amino-pent-4-ynoic acid
    • FT-0695251
    • AB89124
    • J-300359
    • EN300-108370
    • 2-Aminopent-4-ynoic acid
    • DL-Propargylglycine (hydrochloride)
    • 4-PENTYNOIC ACID, 2-AMINO-, (+/-)-
    • UNII-FU67PLJ48R
    • 2-Amino-4-pentynoic acid
    • FT-0654996
    • DL-Propargylglycine;(+/-)-2-Amino-4-pentynoic acid
    • 4-Pentynoic acid, 2-amino-, (+-)-
    • CS-W020864
    • Propargylglycine (R,S)
    • h-d-pra-oh
    • NSC-21940
    • NSC 21940
    • DL-PROPARGYL-GLY-OH
    • FT-0698486
    • (S)-alpha.Propargylglycine
    • A923869
    • s10337
    • MFCD00056728
    • AKOS022185126
    • 2-propargylglycine
    • 64165-64-6
    • NSC21940
    • FT-0698061
    • DL-2-Aminopent-4-ynoic acid
    • F8881-1986
    • SCHEMBL40887
    • AB88461
    • AC-9946
    • HY-W040124
    • PROPARGYLGLYCINE, DL-
    • DA-52607
    • h-propargyl-d-glycine
    • MDL: MFCD00056728
    • インチ: InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
    • InChIKey: DGYHPLMPMRKMPD-UHFFFAOYSA-N
    • ほほえんだ: C#CCC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 113.04800
  • どういたいしつりょう: 113.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.15
  • ゆうかいてん: No data available
  • ふってん: 272.1±35.0 °C at 760 mmHg
  • フラッシュポイント: 118.3±25.9 °C
  • PSA: 63.32000
  • LogP: 0.12190

DL-Propargylglycine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H319-H412
  • 警告文: P273-P305 + P351 + P338
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • セキュリティ用語:S26;S36
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:貯蔵温度-20°C

DL-Propargylglycine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020513-250mg
DL-Propargylglycine
64165-64-6 97%
250mg
¥492 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020513-100mg
DL-Propargylglycine
64165-64-6 97%
100mg
¥297 2024-05-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H24220-1g
H-DL-Prg-OH
64165-64-6 97%
1g
¥748.0 2022-04-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020513-1g
DL-Propargylglycine
64165-64-6 97%
1g
¥973 2024-05-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H24220-10g
H-DL-Prg-OH
64165-64-6 97%
10g
¥3938.0 2022-04-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
QP5657-1g
DL-Propargylglycine
64165-64-6 ≥98%
1g
¥1300.00元 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D856236-250mg
DL-Propargylglycine
64165-64-6 98%
250mg
¥449.00 2022-01-14
Cooke Chemical
A3373512-250MG
DL-Propargylglycine
64165-64-6 98%
250mg
RMB 341.60 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P7888-250MG
DL-Propargylglycine
64165-64-6
250mg
¥844.58 2023-09-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
AD6010-250mg
H-DL-Prg-OH
64165-64-6 98%
250mg
¥189.0 2024-07-18

DL-Propargylglycine 関連文献

DL-Propargylglycineに関する追加情報

Recent Advances in DL-Propargylglycine (CAS: 64165-64-6) Research: A Comprehensive Review

DL-Propargylglycine (PAG), with the CAS number 64165-64-6, is a well-known inhibitor of the enzyme cystathionine γ-lyase (CSE), which plays a crucial role in the transsulfuration pathway of hydrogen sulfide (H2S) production. Recent studies have highlighted its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This research briefing synthesizes the latest findings on DL-Propargylglycine, focusing on its mechanism of action, pharmacological effects, and emerging clinical applications.

One of the most significant advancements in DL-Propargylglycine research is its role in modulating H2S levels in pathological conditions. A 2023 study published in Biochemical Pharmacology demonstrated that PAG effectively inhibits CSE, leading to reduced H2S production in cancer cells, thereby suppressing tumor growth and metastasis. The study utilized in vitro and in vivo models to validate these findings, providing robust evidence for PAG's anti-cancer properties. Furthermore, the research highlighted the compound's selectivity, minimizing off-target effects compared to other H2S inhibitors.

In the context of cardiovascular diseases, DL-Propargylglycine has shown promise in mitigating ischemia-reperfusion injury. A recent investigation in Circulation Research (2024) revealed that PAG administration significantly reduced myocardial infarct size in animal models by attenuating oxidative stress and inflammation. The study employed advanced imaging techniques and molecular assays to elucidate the cardioprotective mechanisms of PAG, emphasizing its potential as an adjunct therapy in acute coronary syndromes.

Neurodegenerative disorders represent another frontier for DL-Propargylglycine research. Emerging data from a 2024 Journal of Neurochemistry publication indicate that PAG can modulate synaptic plasticity and neuronal survival by regulating H2S levels in the brain. The study utilized transgenic mouse models of Alzheimer's disease, showing that PAG treatment improved cognitive function and reduced amyloid-beta plaque formation. These findings open new avenues for exploring PAG's neuroprotective effects in other neurodegenerative conditions, such as Parkinson's disease and Huntington's disease.

Despite these promising developments, challenges remain in the clinical translation of DL-Propargylglycine. Pharmacokinetic studies, as reported in Drug Metabolism and Disposition (2023), have identified issues related to PAG's bioavailability and tissue distribution. Researchers are now focusing on developing novel formulations, including nanoparticle-based delivery systems, to enhance PAG's therapeutic efficacy. Additionally, ongoing clinical trials are evaluating the safety and tolerability of PAG in human subjects, with preliminary results expected in late 2024.

In conclusion, DL-Propargylglycine (CAS: 64165-64-6) continues to be a molecule of significant interest in biomedical research. Its multifaceted roles in H2S regulation and disease modulation underscore its therapeutic potential. Future studies should aim to address the current limitations and explore combination therapies to maximize its clinical benefits. As research progresses, DL-Propargylglycine may soon transition from a laboratory tool to a clinically viable treatment option for various diseases.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd